molecular formula C14H12FN3O3 B8398927 4-((-2-((2-Fluorophenyl)amino)acetyl)amino)-1-nitrobenzene

4-((-2-((2-Fluorophenyl)amino)acetyl)amino)-1-nitrobenzene

Cat. No.: B8398927
M. Wt: 289.26 g/mol
InChI Key: HLGDGMLSPXABQV-UHFFFAOYSA-N
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Description

4-((-2-((2-Fluorophenyl)amino)acetyl)amino)-1-nitrobenzene is a useful research compound. Its molecular formula is C14H12FN3O3 and its molecular weight is 289.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12FN3O3

Molecular Weight

289.26 g/mol

IUPAC Name

2-(2-fluoroanilino)-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C14H12FN3O3/c15-12-3-1-2-4-13(12)16-9-14(19)17-10-5-7-11(8-6-10)18(20)21/h1-8,16H,9H2,(H,17,19)

InChI Key

HLGDGMLSPXABQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-((bromoacetyl)amino)nitrobenzene (12.0 g, 46.3 mmol) and 2-fluoroaniline (11.0 g, 102 mmol) in anhydrous DMF (60 mL) was heated to 90°-100° C. for 2 days with stirring under N2. The solution was cooled, poured into 500 mL of ice-water, and then extracted with CH2Cl2 (200 mL). The organic layer was dried (MgSO4) and filtered, a small amount of silica gel was added to the CH2 Cl2 solution, and then the mixture was concentrated. Purification by chromatography, eluting with hexane-ethyl acetate (3:1), afforded 8.54 g (63.7%) of the title compound as yellow crystals, mp 150°-153° C.; 1H NMR (DMSO-d6) δ10.65 (s, 1H), 8.22 (d, J=9.2, 2H), 7.86 (d, J=9.2, 2H), 7.04 (ddd, J=9.6, J=8.4, J=1.6, 1H), 6.94 (dt, J=7.2, J=1.2, 1H), 6.65-6.61 (m, 2H), 5.80 (bs, 1H), 4.02 (s, 2H); 13C NMR (DMSO-d6) δ170.06, 150.91 (d, J=236), 144.99, 142.23, 136.31 (d, J=11.3), 124.98, 124.75 (d, J=3.5), 118.90, 116.36 (d, J=6.4), 114.44 (d, J=17.6), 112.17 (d, J=14.0), 46.79; MS (El, m/z) 289 (M+). Anal. Calcd for C14H12N3 O3F: C, 58.12; H, 4.18; N, 14.53. Found: C, 58.04; H, 4.20; N, 14.36.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
63.7%

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